molecular formula C8H5BrClF3O B8567694 4-Bromo-2-chloro-1-(2,2,2-trifluoroethoxy)benzene

4-Bromo-2-chloro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8567694
M. Wt: 289.47 g/mol
InChI Key: XIYCHEXVAFDPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-1-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5BrClF3O and its molecular weight is 289.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

4-bromo-2-chloro-1-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H5BrClF3O/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3H,4H2

InChI Key

XIYCHEXVAFDPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,2-Trifluoroethyliodide (15.2 g) and potassium carbonate (10.0 g) were added to a solution of 4-bromo-2-chlorophenol (5.0 g) in N,N-dimethylformamide (20 mL), and the mixture was stirred at 80° C. for 20 hours. The reaction solution was cooled to room temperature and water was added, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane only) to give 4-bromo-2-chloro-1-(2,2,2-trifluoroethoxy)benzene as a colorless oil (3.0 g, 43%).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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